1,3-Di-tert-butylbenzene
Overview
Description
1,3-Di-tert-butylbenzene is a chemical compound that can be synthesized from 1-bromo-3,5-di-tert-butylbenzene, which is derived from the more readily available 1,3,5-tri-tert-butylbenzene. This compound serves as a precursor for the preparation of various derivatives, such as arylphosphines, demonstrating its utility in synthetic chemistry .
Synthesis Analysis
The synthesis of 1,3-Di-tert-butylbenzene involves the transformation of 1,3,5-tri-tert-butylbenzene through a bromination step to yield 1-bromo-3,5-di-tert-butylbenzene, which is then used to prepare the target compound. This method provides a convenient route to synthesize 1,3-Di-tert-butylbenzene and its derivatives .
Molecular Structure Analysis
The molecular structure of 1,3-Di-tert-butylbenzene is characterized by the presence of bulky tert-butyl groups attached to the benzene ring. These groups influence the physical and chemical properties of the compound by increasing steric hindrance. The X-ray study of a related compound, 1,3,5-tri-tert-butylbenzene, provides insights into the molecular correlations and internal ordering in the liquid state, which may be relevant for understanding the behavior of 1,3-Di-tert-butylbenzene as well .
Chemical Reactions Analysis
1,3-Di-tert-butylbenzene can undergo various chemical reactions to form different derivatives. For instance, it can be used to prepare arylphosphines, which are valuable ligands in transition metal catalysis . Additionally, the hydrogenation of a related compound, 1,2-di-tert-butylbenzene, has been studied, leading to the formation of cis- and trans-1,2-di-tert-butylcyclohexane. This reaction is catalyzed by rhodium and platinum catalysts and provides insight into the reactivity of substituted benzene derivatives .
Physical and Chemical Properties Analysis
The introduction of tert-butyl groups into the benzene ring significantly affects the physical and chemical properties of the resulting compounds. For example, polyimides derived from diamines containing di-tert-butylbenzene units exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These properties are attributed to the increased interchain distance and decreased intermolecular forces due to the bulky tert-butyl groups . Additionally, the solubility and membrane-forming ability of these polyimides make them suitable for applications in gas separation and optical devices .
Scientific Research Applications
Synthesis and Derivative Preparation : 1,3-Di-tert-butylbenzene can be conveniently prepared from 1-bromo-3,5-di-tert-butylbenzene, which is derived from easily available 1,3,5-tri-tert-butylbenzene. This process is useful in the preparation of arylphosphines (Komen & Bickelhaupt, 1996).
Thermochemical Properties : The standard molar enthalpies of formation and vaporization of 1,3-Di-tert-butylbenzene have been measured. These thermochemical properties are essential for understanding the energetics and thermodynamics of organic compounds (Verevkin, 1998).
Hydrogenation Studies : The hydrogenation of 1,2-di-tert.butylbenzene (a related compound) under the influence of rhodium and platinum catalysts has been investigated, which is relevant for understanding catalytic processes and synthesizing specific cyclohexane derivatives (Graaf, Bekkum, & Wepster, 2010).
Ionic Liquid-Catalyzed Reactions : Chemical equilibrium studies of isomerization and transalkylation reactions of tert-butylbenzenes, including 1,3-Di-tert-butylbenzene, have been conducted using chloroaluminate ionic liquids as catalysts. This provides insights into the thermochemistry of such reactions (Verevkin et al., 2008).
Polyimide Synthesis : New polyimides containing tert-butyl side groups have been synthesized using 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene. These polyimides exhibit properties like low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperature, beneficial for material science applications (Chern & Tsai, 2008).
Dimetalation Studies : The acidity of monometalated arenes towards superbasic reagents has been studied, with compounds like 1,4-di-tert-butylbenzene (related to 1,3-Di-tert-butylbenzene) being used to understand dimetalation processes (Baston, Maggi, Friedrich, & Schlosser, 2001).
Safety And Hazards
properties
IUPAC Name |
1,3-ditert-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNDSSCEZZFNGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143904 | |
Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-tert-butylbenzene | |
CAS RN |
1014-60-4 | |
Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Di-tert-butylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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